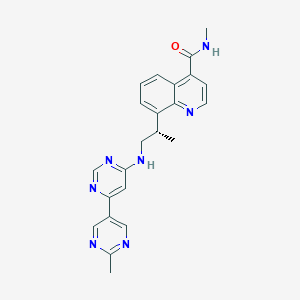
None-deuterium-VX-984
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
None-deuterium-VX-984 is the non-deuterated form of VX-984, a selective inhibitor of DNA-dependent protein kinase catalytic subunit (DNA-PKcs). This compound is known for its potential to enhance the radiosensitivity of cancer cells, particularly glioblastoma cells, by inhibiting the repair of radiation-induced DNA double-strand breaks .
Preparation Methods
The synthesis of None-deuterium-VX-984 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the use of various reagents and catalysts to achieve the desired chemical transformations. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up the laboratory procedures and optimizing the reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
None-deuterium-VX-984 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
None-deuterium-VX-984 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the mechanisms of DNA repair and the role of DNA-PKcs in this process.
Biology: It is used to investigate the cellular responses to DNA damage and the pathways involved in DNA repair.
Medicine: It has potential therapeutic applications in enhancing the efficacy of radiotherapy and chemotherapy in cancer treatment.
Industry: It is used in the development of new drugs and therapeutic strategies for cancer treatment
Mechanism of Action
None-deuterium-VX-984 exerts its effects by inhibiting the activity of DNA-PKcs, a key enzyme involved in the non-homologous end joining (NHEJ) pathway of DNA repair. By inhibiting DNA-PKcs, this compound prevents the repair of radiation-induced DNA double-strand breaks, leading to increased radiosensitivity of cancer cells. The molecular targets and pathways involved include the phosphorylation of histone H2AX and Kruppel-associated protein, which are markers of DNA damage .
Comparison with Similar Compounds
None-deuterium-VX-984 is unique in its selectivity for DNA-PKcs and its ability to enhance the radiosensitivity of cancer cells. Similar compounds include:
NU7026: Another DNA-PKcs inhibitor with similar effects on DNA repair and radiosensitivity.
KU-0060648:
M3814: A selective DNA-PKcs inhibitor with similar mechanisms of action and therapeutic potential
This compound stands out due to its high selectivity and potency, making it a valuable tool in scientific research and a promising candidate for cancer therapy.
Properties
CAS No. |
1476071-49-4 |
|---|---|
Molecular Formula |
C23H23N7O |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-methyl-8-[(2S)-1-[[6-(2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide |
InChI |
InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/t14-/m1/s1 |
InChI Key |
PEACIOGDEQRHFA-CQSZACIVSA-N |
Isomeric SMILES |
CC1=NC=C(C=N1)C2=CC(=NC=N2)NC[C@@H](C)C3=CC=CC4=C(C=CN=C43)C(=O)NC |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


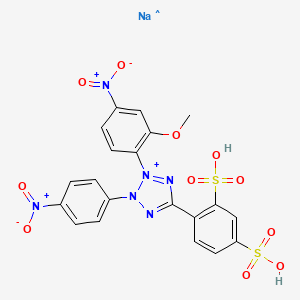
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B10799965.png)
![(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;methane](/img/structure/B10799976.png)
![sodium;hydride;(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10799981.png)
![(E)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide;methane](/img/structure/B10799990.png)
![Sodium;hydride;2-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]-5-sulfobenzenesulfonate](/img/structure/B10800006.png)
![[(2S,3R,4R,5S,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800008.png)
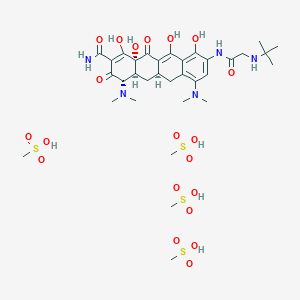
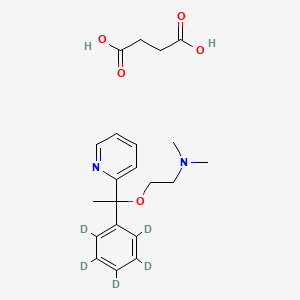
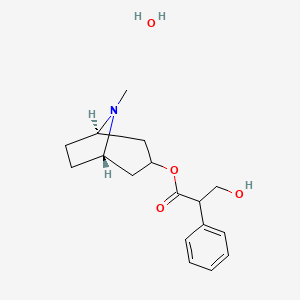
![methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B10800038.png)
![8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B10800058.png)
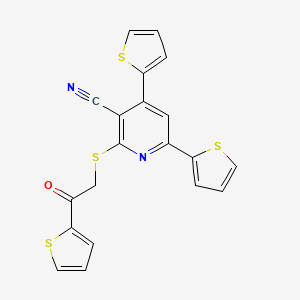
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;methane](/img/structure/B10800070.png)
